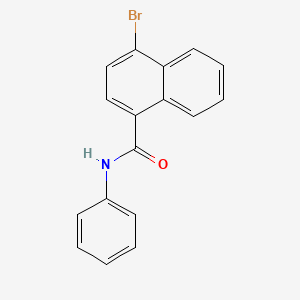
N-Phenyl 4-bromonaphthamide
Descripción general
Descripción
“N-Phenyl 4-bromonaphthamide” is a chemical compound with the molecular formula C17H12BrNO . It has a molecular weight of 326.19 g/mol .
Molecular Structure Analysis
The InChI code for “N-Phenyl 4-bromonaphthamide” is 1S/C17H12BrNO/c18-16-11-10-15 (13-8-4-5-9-14 (13)16)17 (20)19-12-6-2-1-3-7-12/h1-11H, (H,19,20) . This suggests that the compound has a planar structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-Phenyl 4-bromonaphthamide” are not available, it’s known that similar compounds can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
“N-Phenyl 4-bromonaphthamide” can be used in the synthesis of novel compounds. For instance, it has been used in the design and synthesis of compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Applications
The synthesized compounds from “N-Phenyl 4-bromonaphthamide” have shown promising antimicrobial activity. They have been tested against bacterial and fungal strains . Particularly, they have shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections .
Antioxidant Applications
The compounds synthesized from “N-Phenyl 4-bromonaphthamide” have also been tested for antioxidant activity. They have been evaluated by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The synthesized compounds have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of these compounds.
In Silico Studies
In silico studies have been performed on the synthesized compounds for potential antimicrobial effect and toxicity . These studies are important in predicting the behavior of these compounds in biological systems.
Direcciones Futuras
While specific future directions for “N-Phenyl 4-bromonaphthamide” are not available, research on similar compounds like 1,8-naphthalimide derivatives is ongoing. These compounds have been used as fluorescent molecules in various fields and have potential applications in technologies like full-color flat panel displays and eco-friendly solid-state lighting .
Mecanismo De Acción
Mode of Action
It is generally understood that drugs exert their effects by interacting with specific receptors or enzymes in the body . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
Propiedades
IUPAC Name |
4-bromo-N-phenylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEXTBUDNDIBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl 4-bromonaphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



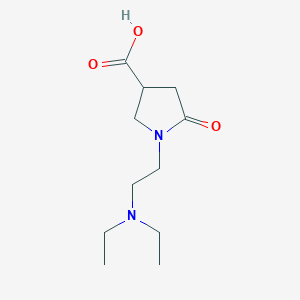
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)

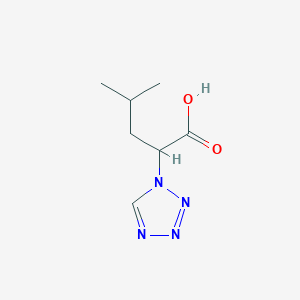

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)

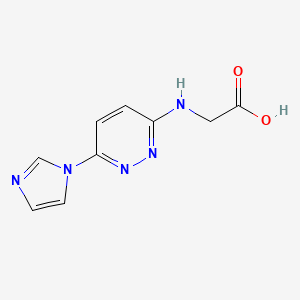
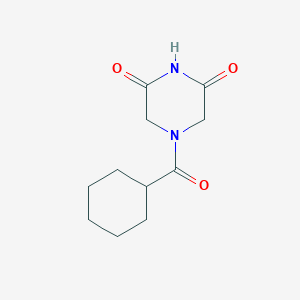
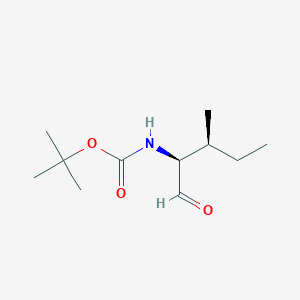
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
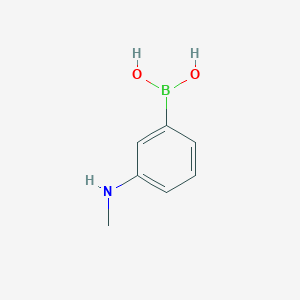

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)